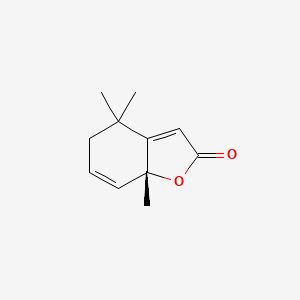![molecular formula C29H33N3O3 B1174020 4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174020.png)
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole group, an imidazo[1,2-a]pyridine core, and a ditert-butylphenol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions typically involve refluxing in toluene for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous sodium hydroxide (NaOH) solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core may also contribute to its biological activity by binding to DNA or proteins, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone
- 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
- 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ditert-butylphenol moiety further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C29H33N3O3 |
|---|---|
Poids moléculaire |
471.601 |
Nom IUPAC |
4-[3-(1,3-benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C29H33N3O3/c1-17-9-8-10-24-31-25(18-13-20(28(2,3)4)26(33)21(14-18)29(5,6)7)27(32(17)24)30-19-11-12-22-23(15-19)35-16-34-22/h8-15,30,33H,16H2,1-7H3 |
Clé InChI |
YWUUDLNDILQOAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/new.no-structure.jpg)


![4-[(2-Methyl-5-carbamoylphenyl)azo]-3-hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1173946.png)


![10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B1173958.png)
